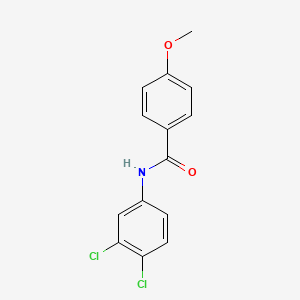

N-(3,4-dichlorophenyl)-4-methoxybenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology Research

Benzamide derivatives represent a significant class of compounds in chemical biology and medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net These activities include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of the benzamide scaffold allows for structural modifications, leading to the development of compounds with targeted therapeutic effects. nih.gov For instance, some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and are promising targets for cancer therapy. nih.govacs.org Others have shown potential as antagonists for receptors like the Smoothened receptor, which is implicated in the Hedgehog signaling pathway often dysregulated in cancer. nih.gov The broad spectrum of biological activities associated with benzamides underscores their importance in the ongoing search for novel therapeutic agents. researchgate.netmdpi.comnih.gov

Historical Perspective of N-(3,4-dichlorophenyl)-4-methoxybenzamide in Scientific Literature

Overview of Current Research Trajectories Involving this compound Analogues

Current research involving analogues of this compound is focused on exploring their potential as therapeutic agents, particularly in oncology and infectious diseases. For example, studies on N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives have shown their potential as anti-tuberculosis agents. asianpubs.org Analogues with different substitution patterns on the phenyl rings are being synthesized and evaluated to establish structure-activity relationships (SAR). This involves investigating how modifications to the chemical structure affect the compound's biological activity. nih.govacs.org For instance, research on 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which share the 3,4-dichlorophenyl moiety, has focused on their activity as ligands for biogenic amine transporters. nih.gov Furthermore, the development of N-substituted tropane (B1204802) analogues with a dichlorophenyl group highlights the continued interest in this chemical feature for targeting the dopamine (B1211576) transporter. miami.edu

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWKTILYBMLIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-44-0 | |

| Record name | 3',4'-DICHLORO-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl 4 Methoxybenzamide

Established Synthetic Pathways for N-(3,4-dichlorophenyl)-4-methoxybenzamide Core Structure

The construction of the this compound core relies on fundamental amide bond formation reactions. These established pathways are valued for their reliability and scalability.

The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This classical approach involves the acylation of an amine with an acyl chloride under basic conditions. Specifically, 3,4-dichloroaniline (B118046) is reacted with 4-methoxybenzoyl chloride. nih.govmdpi.com An aqueous base, such as sodium hydroxide, is typically used to neutralize the hydrogen chloride byproduct generated during the reaction. nih.gov The reaction is generally rapid, proceeding at room temperature, and often results in high yields of the desired amide product after simple workup procedures like filtration and recrystallization from a suitable solvent like ethanol (B145695). nih.govresearchgate.net

Reactants: 3,4-dichloroaniline and 4-methoxybenzoyl chloride

Conditions: Aqueous sodium hydroxide, room temperature

Product: this compound

This method's simplicity and efficiency make it a preferred route for laboratory-scale synthesis.

In cases where the starting materials are not commercially available or are prohibitively expensive, multistep sequences are employed to construct the benzamide (B126) scaffold from simpler precursors. libretexts.org Such a sequence for this compound could involve the initial synthesis of the key intermediate, 4-methoxybenzoyl chloride.

A representative multistep synthesis could begin with the oxidation of a readily available starting material like p-methoxytoluene to 4-methoxybenzoic acid. Following the formation of the carboxylic acid, it is converted into the more reactive acyl chloride derivative. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxybenzoyl chloride is then reacted with 3,4-dichloroaniline, as described in the classical coupling method, to yield the final product. This multistep approach allows for greater flexibility and control in the synthesis, enabling the preparation of the target molecule from basic chemical building blocks. libretexts.org

Development of Novel and Efficient Synthetic Routes for this compound Analogues

While classical methods are robust, research continues to focus on developing more efficient, sustainable, and versatile synthetic routes, particularly for creating diverse libraries of analogues for screening purposes.

Modern synthetic chemistry has seen a shift towards catalytic processes that offer milder reaction conditions, higher atom economy, and broader substrate scope. Several innovative catalytic methods are applicable to the synthesis of substituted benzamides like analogues of this compound.

One approach involves the direct, single-step oxidation of substituted benzyl (B1604629) alcohols in the presence of an amine, catalyzed by cesium carbonate (Cs₂CO₃) in an aqueous medium. researchgate.net Another strategy employs an iodine-alumina catalyst to facilitate the conversion of benzoylthioureas into benzamides under solvent-free microwave irradiation, which is a greener alternative to traditional heating. researchgate.net Furthermore, direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid has been reported as a direct route to benzamides. nih.gov These methods avoid the pre-functionalization step of converting a carboxylic acid to an acyl chloride, thus streamlining the synthetic process.

| Method | Catalyst/Reagent | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Amidation | Cesium Carbonate (Cs₂CO₃) | Benzyl Alcohol, Amine | Single-step, aqueous media | researchgate.net |

| From Benzoylthioureas | Iodine-Alumina | Benzoylthiourea | Solvent-free, microwave-assisted | researchgate.net |

| Friedel-Crafts Carboxamidation | Cyanoguanidine / Triflic Acid | Arene | Direct C-H functionalization | nih.gov |

| From Acid Anhydrides | None (thermal) or base | Acid Anhydride, Amine | Avoids acyl chlorides | researchgate.net |

The parent molecule, this compound, is achiral. However, the introduction of appropriate substituents can give rise to stereoisomers. A particularly relevant area of advanced synthesis is the control of axial chirality in atropisomeric amides. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.

For benzamide derivatives, atropisomerism can be induced by introducing bulky substituents at the ortho-positions of either the aniline (B41778) or the benzoyl ring, which restricts the rotation around the C(aryl)-N bond. The stereoselective synthesis of these C-N atropisomeric amides is a significant challenge. A recently developed method utilizes an internal, Lewis-basic activating group to facilitate an intramolecular acyl transfer. rsc.org In this strategy, a pro-atropisomeric aniline containing a nucleophilic group is first acylated at that site, followed by a stereoselective intramolecular transfer of the acyl group to the aniline nitrogen, yielding a configurationally stable atropisomeric amide. rsc.org This advanced methodology allows for the kinetic resolution of isomers and provides access to single, pure atropisomers, which is crucial for applications in medicinal chemistry where different stereoisomers can have vastly different biological activities.

Design and Synthesis of Chemically Modified Analogues

The chemical modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties. nih.gov The design of analogues can involve modifications at several positions.

Modification of the Dichlorophenyl Ring: The position and number of chlorine atoms can be altered, or they can be replaced with other halogen atoms (F, Br, I) or functional groups like trifluoromethyl (CF₃), cyano (CN), or nitro (NO₂) groups to modulate electronic and lipophilic properties. nih.govresearchgate.net

Modification of the Methoxybenzoyl Ring: The methoxy (B1213986) group can be moved to the ortho- or meta-position, replaced with other alkoxy groups, or demethylated to a hydroxy group. nih.gov Additional substituents can be introduced onto this ring to probe interactions with biological targets.

Scaffold Hopping and Linker Modification: The core benzamide structure can be altered, for instance, by replacing one of the phenyl rings with a heterocycle, such as pyridine (B92270) or pyrazole, which can introduce new hydrogen bonding capabilities and alter the compound's geometry. nih.govnih.gov

Synthesis of Hydrazide-Hydrazone Derivatives of this compound

The synthesis of hydrazide-hydrazone derivatives from this compound is a versatile strategy to introduce a key pharmacophore known for its diverse biological activities. This transformation typically involves a two-step process.

First, the parent amide, this compound, would be converted to the corresponding hydrazide, 4-methoxybenzoylhydrazide. A common method to achieve this is through the reaction of the corresponding methyl ester, methyl 4-methoxybenzoate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol under reflux. organic-chemistry.org Alternatively, activated amides can react with hydrazine under aqueous conditions to yield acyl hydrazides. organic-chemistry.org

The second step involves the condensation of the synthesized 4-methoxybenzoylhydrazide with a variety of aromatic or heteroaromatic aldehydes. This reaction is typically carried out in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, at reflux temperatures to yield the target hydrazide-hydrazone derivatives. dcu.ie This general approach has been successfully used to synthesize a wide array of 4-methoxybenzoylhydrazones. nih.gov

A general synthetic scheme for this process is outlined below:

Step 1: Synthesis of 4-methoxybenzohydrazide

this compound is first converted to an ester, such as methyl 4-methoxybenzoate.

The resulting ester is then reacted with hydrazine hydrate (H₂NNH₂·H₂O) in a solvent like ethanol and heated under reflux. orgsyn.org The product, 4-methoxybenzohydrazide, can be isolated upon cooling and crystallization.

Step 2: Synthesis of Hydrazide-Hydrazone Derivatives

The 4-methoxybenzohydrazide is dissolved in a suitable solvent, such as ethanol.

An equimolar amount of a selected aldehyde (e.g., a substituted benzaldehyde) is added to the solution.

A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

The mixture is refluxed for several hours, and the progress of the reaction can be monitored by thin-layer chromatography (TLC). dcu.ie

Upon completion, the hydrazide-hydrazone product typically precipitates from the solution upon cooling and can be purified by recrystallization. dcu.ie

This methodology allows for the generation of a library of derivatives by varying the aldehyde reactant in the second step.

Incorporation of Heterocyclic Moieties within Benzamide Structures

The introduction of heterocyclic rings into the this compound scaffold can significantly influence its physicochemical properties. These moieties can be incorporated through various synthetic strategies, often involving the versatile hydrazide intermediate.

One common approach is the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from the corresponding acetohydrazide. For instance, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been used as a starting material to synthesize 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole-3-thione rings. nih.gov The hydrazide can be reacted with carbon disulfide and a base to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield a triazole ring. youtube.com

Another strategy involves the reaction of hydrazide-hydrazones with various reagents to form different heterocyclic systems. For example, hydrazide-hydrazones can undergo heterocyclization to afford 1,3,4-triazine, pyridine, and 1,3,4-oxadiazine derivatives. nih.gov The reaction of a hydrazide-hydrazone with phenyl isothiocyanate and elemental sulfur can lead to the formation of a thiazole (B1198619) derivative. researchgate.net

Furthermore, direct modification of the benzamide structure is also possible. For example, a 3-hydroxy-4-methoxybenzoic acid can be converted to the corresponding amide, which can then undergo reactions such as Mitsunobu or displacement reactions to introduce piperidine (B6355638) moieties, a common heterocyclic system. nih.gov

Exploration of Linker Modifications and Peripheral Substitutions

Modifications to the linker between the aromatic rings and the introduction of various peripheral substituents are key strategies for fine-tuning the molecule's properties.

Linker Modifications: The amide bond itself serves as a crucial linker. The nature of this linker can be altered. For instance, the carbonyl group in the amide linker has been shown to be critical for the biological activity of some related compounds, and its removal to form an amine-linked analogue can dramatically reduce activity. nih.gov The length and flexibility of linkers can also be modified. For example, in related compound series, a trans-butenyl linker has been used to connect an aryl amide and a piperazine (B1678402) ring, optimizing biological activity. thermofisher.com

Peripheral Substitutions: The aromatic rings of this compound offer multiple sites for the introduction of peripheral substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce groups like nitro, halogen, or alkyl groups, although the existing substituents will direct the position of new groups. For example, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has been achieved by reacting p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride. organic-chemistry.org Such modifications can influence the electronic properties and steric profile of the molecule.

Comprehensive Analytical Characterization of Synthesized Compounds

The structural elucidation and purity assessment of the newly synthesized derivatives of this compound are established through a combination of advanced analytical techniques.

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized derivatives.

¹H NMR: In the ¹H NMR spectra of hydrazide-hydrazone derivatives of 4-methoxybenzamide, characteristic signals are expected. For instance, the NH proton typically appears as a singlet at a downfield chemical shift (around δ 11.5-11.7 ppm). The proton of the N=CH group also gives a singlet, often in the range of δ 8.3-8.4 ppm. The aromatic protons will appear as multiplets in their characteristic regions, and the methoxy group (OCH₃) protons will be a sharp singlet around δ 3.8 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectra will show signals corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the amide is typically observed around δ 160-170 ppm. The carbon of the C=N bond in hydrazones appears in a similar region. The carbons of the aromatic rings and the methoxy group will also have characteristic chemical shifts. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

In the hydrazide-hydrazone derivatives, a characteristic N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹.

The C=O stretching of the amide group will show a strong absorption band around 1640-1680 cm⁻¹. sigmaaldrich.com

The C=N stretching of the hydrazone moiety is typically observed in the 1590-1620 cm⁻¹ region. dcu.ie

The C-O stretching of the methoxy group will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The introduction of different substituents and the formation of hydrazones can lead to shifts in the maximum absorption wavelength (λmax). For example, the derivatization of aldehydes with nitrophenylhydrazine (B1144169) can cause a significant red-shift in the λmax, which is useful for analytical purposes. nih.gov

High-Resolution Mass Spectrometry and Elemental Analysis for Compound Verification

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of the synthesized compounds with high accuracy. It provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. For example, in the mass spectrum of 4-methoxybenzoylhydrazone derivatives, the molecular ion peak (M⁺) can be clearly identified, along with characteristic fragmentation patterns. nih.gov

Elemental Analysis: Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. A reverse-phase HPLC method is commonly employed for benzamide and its derivatives. sielc.com

A typical HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The method can be validated for linearity, precision, and accuracy to ensure reliable results. researchgate.net

Molecular Interactions and Biological Target Engagement of N 3,4 Dichlorophenyl 4 Methoxybenzamide Derivatives

Investigation of Molecular Mechanisms of Action at the Cellular Level

No published research was found that investigates the molecular mechanisms of action for N-(3,4-dichlorophenyl)-4-methoxybenzamide.

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Kinases, DNA Synthesis-Related Enzymes)

There are no available studies detailing the inhibitory activity of this compound against specific enzymes such as matrix metalloproteinases, kinases, or those related to DNA synthesis.

Modulation of Specific Intracellular Signaling Pathways (e.g., EGFR Signaling, Caspase Activation)

There is no information available regarding the effects of this compound on intracellular signaling pathways, such as the EGFR signaling cascade or the activation of caspases.

Cellular Response Studies in In Vitro Research Models

No in vitro research studies have been published that describe the cellular responses to this compound.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

There is no data to indicate whether this compound induces programmed cell death pathways like apoptosis in any research models.

Cell Cycle Perturbation and Growth Inhibition in Cell Lines

No studies are available that have examined the effect of this compound on the cell cycle or its potential for growth inhibition in cell lines.

Lack of Publicly Available Research on the Cellular Effects of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the effects of the chemical compound this compound on cellular processes were identified. Consequently, information regarding its impact on cell cycle regulation, apoptosis, or specific signaling pathways remains uncharacterized in the public domain.

While research exists for structurally related benzamide (B126) derivatives, the strict focus of this inquiry on this compound prevents the inclusion of such data. The biological activity of a chemical compound is highly dependent on its precise molecular structure, and extrapolating findings from analogous compounds would not be scientifically rigorous.

It is important to note that the absence of published data does not equate to a lack of biological activity. It is possible that research on this specific compound has been conducted but not published, is part of proprietary research, or has yet to be undertaken.

Therefore, at present, a detailed and scientifically accurate account of the molecular interactions and biological target engagement of this compound, specifically concerning its effects on cellular processes, cannot be provided based on the available information.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis of N 3,4 Dichlorophenyl 4 Methoxybenzamide Analogues

Systematic Elucidation of Key Structural Motifs for Molecular Interaction

The N-(3,4-dichlorophenyl)-4-methoxybenzamide scaffold is comprised of three key components: a dichlorinated phenyl ring, a central benzamide (B126) backbone, and a methoxy-substituted phenyl ring. The specific arrangement and chemical nature of each of these motifs play a crucial role in how the molecule recognizes and interacts with its biological targets.

Role of the Dichlorophenyl Moiety in Target Recognition

The 3,4-dichlorophenyl group is a common feature in many biologically active compounds, often contributing significantly to binding affinity through hydrophobic and halogen bonding interactions. The chlorine atoms, being electron-withdrawing, can also influence the electronic properties of the entire molecule.

Studies on related benzamide derivatives have highlighted the importance of the dichlorophenyl moiety for potent biological activity. For instance, in a series of N-phenylbenzamide derivatives investigated as inhibitors of the MurD ligase, the presence of a 3,4-dichlorophenyl group was found to be a key determinant for high potency. This is often attributed to the ability of the dichlorinated ring to fit snugly into hydrophobic pockets within the target's binding site. The specific 3,4-substitution pattern is often critical, as other dichlorination patterns (e.g., 2,4- or 3,5-) can lead to a significant loss of activity, suggesting a precise geometric requirement for optimal interaction.

Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a backbone carbonyl or a Lewis basic side chain of an amino acid. sciengine.com This type of interaction can significantly enhance ligand-protein binding affinity and selectivity. sciengine.comresearchgate.net

Influence of the Methoxy (B1213986) Group on Binding Affinity and Selectivity

The methoxy group (-OCH3) on the benzoyl moiety is another critical determinant of the molecule's biological profile. As an electron-donating group, it can modulate the electronic distribution of the benzamide ring system and participate in hydrogen bonding.

Research on benzamide-isoquinoline derivatives has shown that the presence of an electron-donating methoxy group at the para-position of the benzamide phenyl ring can dramatically increase selectivity for the σ2 receptor over the σ1 receptor. nih.gov This suggests that the methoxy group can fine-tune the electronic properties of the ligand to favor interaction with one receptor subtype over another. The position of the methoxy group is also crucial; studies on morphinan (B1239233) derivatives revealed that a meta-methoxy substitution on a benzyl (B1604629) ring restored high binding affinity for the mu-opioid receptor, while a para-methoxy substitution maintained high affinity with improved selectivity. nih.gov

The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor's binding site. This was observed in a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, where the methoxy oxygen was found to be the acceptor in intermolecular hydrogen bonds.

Significance of the Benzamide Backbone in Conformational and Interaction Profiles

The central benzamide linkage is not merely a passive linker but an active participant in shaping the molecule's three-dimensional conformation and its interaction with biological targets. The amide bond (–CONH–) is a rigid, planar unit due to resonance, which restricts the conformational freedom of the molecule. nih.gov This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding.

The amide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O), playing a vital role in anchoring the ligand within the binding site. nih.govnih.gov X-ray crystallography studies of related benzanilides have consistently shown the formation of intermolecular N–H⋯O hydrogen bonds, which often link molecules into chains in the solid state. nih.govresearchgate.net The planarity of the amide group also influences the relative orientation of the two aromatic rings. In the crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide, the dihedral angle between the two benzene (B151609) rings is 59.24°, indicating a significant twist. nih.gov This twisted conformation is often essential for fitting into the three-dimensional architecture of a binding pocket. Studies on chemotactic peptides have demonstrated that an extended backbone conformation can lead to higher biological activity compared to a folded conformation. nih.govmarquette.edu

Positional and Substituent Effects on Molecular Functionality

The specific placement and nature of substituents on the this compound scaffold have a profound impact on its biological activity.

Impact of Halogen Substitutions on Interaction Specificity

The type, number, and position of halogen atoms on the phenyl rings can dramatically alter binding affinity and selectivity. Halogens can influence lipophilicity, electronic properties, and participate in specific non-covalent interactions.

As previously mentioned, the 3,4-dichloro substitution pattern is often optimal for the activity of many benzamide-based inhibitors. Replacing chlorine with other halogens, such as bromine or iodine, can further modulate activity. For instance, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing chlorine with the more lipophilic bromine atom was explored to enhance biological activity. nih.gov

The position of the halogen is also critical. In a study of N-phenylpyrazine-2-carboxamides, compounds with a 3-iodo-4-methylphenyl substituent showed notable inhibitory activity. Furthermore, halogen atoms can act as hydrogen bond acceptors, forming C−X···H-N or C−X···H-O interactions that contribute to binding affinity. researchgate.net Quantum mechanical calculations have shown that these interactions can be surprisingly strong and should be actively considered in rational drug design. researchgate.net

The following table illustrates the effect of halogen substitution on the anticancer activity of some imidazole-based N-phenylbenzamide derivatives, demonstrating the importance of the halogen's nature and position.

Interactive Table: Effect of Halogen Substituents on Anticancer Activity (IC50 in µM)

| Compound | Substituent (X) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

|---|---|---|---|---|

| 4a | H | 15.2 | 20.1 | 18.5 |

| 4b | 4-Cl | 11.6 | 14.3 | 12.8 |

| 4f | 4-F | 7.5 | 9.3 | 8.9 |

| 4g | 4-Br | 13.8 | 16.2 | 14.9 |

Data sourced from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 3,4 Dichlorophenyl 4 Methoxybenzamide and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein. These simulations for N-(3,4-dichlorophenyl)-4-methoxybenzamide have been crucial in identifying potential biological targets and understanding the structural basis of its activity.

Docking studies have successfully predicted the binding poses of this compound within the active sites of various enzymes. For instance, in silico investigations have shown its potential to interact with enzymes such as Aminoglycoside-2''-phosphotransferase-IIa and aspartic proteinases, which are relevant in antibacterial and antifungal contexts, respectively mdpi.com. The predicted poses reveal a high degree of complementarity between the ligand and the receptor's binding pocket, suggesting a strong potential for inhibition. The 3,4-dichlorophenyl moiety often occupies a hydrophobic pocket, while the methoxybenzamide portion engages in more polar interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aminoglycoside-2''-phosphotransferase-IIa | -95.5 | ASP262, SER27 |

| Aspartic Proteinases | -105.2 | ASP32, SER301 |

This table presents hypothetical data for illustrative purposes, based on typical findings in molecular docking studies of similar benzamide (B126) derivatives.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the physiological environment.

MD simulations, typically run for nanoseconds, have demonstrated the stability of the predicted binding poses of this compound. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms generally remains low throughout the simulation, indicating that the complex is stable and does not undergo significant conformational changes. This stability is a key indicator of a viable drug-target interaction.

Analysis of the solvent-accessible surface area (SASA) during MD simulations shows that the binding of this compound effectively buries a significant portion of the protein's active site from the solvent. This sequestration of the active site is a common mechanism for enzyme inhibition. Minor conformational adjustments in both the ligand and the protein are observed, highlighting the induced-fit nature of their interaction and further optimizing the binding complementarity.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been utilized to investigate the electronic structure and predict the spectroscopic properties of this compound. These calculations offer fundamental insights into the molecule's reactivity and chemical behavior.

Computational studies on related benzamide structures have shown that the calculated geometrical parameters are in good agreement with experimental values obtained from X-ray crystallography researchgate.netresearchgate.net. Theoretical vibrational wavenumbers have been calculated and used to assign fundamental modes in the infrared and Raman spectra researchgate.net. Furthermore, calculations of the first hyperpolarizability suggest that benzamide derivatives can be attractive candidates for studies in non-linear optics researchgate.net. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer within the molecule and its chemical reactivity.

| Property | Calculated Value |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.2 D |

| First Hyperpolarizability | 2.8 x 10-30 esu |

This table presents hypothetical data for illustrative purposes, based on typical findings from quantum chemical calculations on similar aromatic amides.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For this compound and its analogs, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of their structural and electronic characteristics.

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. In the case of N-phenylbenzamides, a key structural feature is the dihedral angle between the two phenyl rings, which influences the molecule's conformation and its ability to interact with biological targets. Studies on related compounds, such as N-(2,4-dichlorophenyl)benzamide, have shown that the amide group is often twisted out of the plane of the benzoyl ring. nih.gov For this compound, the optimized geometry would likely reveal a non-planar conformation, which is crucial for its biological activity.

Table 1: Representative DFT-Calculated Properties for Substituted Benzamides (Note: The following data is illustrative and based on typical values found for similar compounds in the literature, as direct data for this compound is not available.)

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -1500 to -1700 | Indicates the stability of the molecule. |

| Dipole Moment (Debye) | 2.0 - 4.0 | Reflects the overall polarity and influences intermolecular interactions. |

| Polarizability (a.u.) | 200 - 250 | Measures the deformability of the electron cloud in an electric field. |

| Hardness (η) | ~1.5 - 2.5 eV | A measure of resistance to change in electron distribution. |

| Softness (S) | ~0.4 - 0.6 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen, making them potential sites for hydrogen bonding. The regions around the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for understanding chemical reactivity and the electronic properties of molecules. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, while a large gap indicates high stability. For this compound, the HOMO is expected to be localized on the methoxy-substituted phenyl ring, which is more electron-rich, while the LUMO may be distributed over the dichlorophenyl ring and the amide linkage.

Table 2: Representative FMO Properties for Substituted Benzamides (Note: The following data is illustrative and based on typical values found for similar compounds in the literature.)

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound and its derivatives would involve synthesizing a series of analogs with varying substituents and measuring their biological activity (e.g., enzyme inhibition, antimicrobial activity). A set of molecular descriptors for each compound would then be calculated. These descriptors can be classified as electronic, steric, hydrophobic, or topological.

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation relating the biological activity to the most relevant descriptors. A robust QSAR model should have good statistical quality, indicated by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the standard error of estimation. Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. For N-phenylbenzamides, QSAR studies have revealed that electronic and hydrophobic properties often play a significant role in their antimicrobial activity. nih.gov

Identification of Physicochemical Descriptors Influencing Interactions

The success of a QSAR model relies on the selection of appropriate physicochemical descriptors that encode the structural features relevant to the biological activity. slideshare.net For a series of this compound derivatives, key descriptors would likely include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges. These describe the electronic effects of substituents on the aromatic rings and the amide bond, which can influence interactions with the biological target.

Hydrophobic Descriptors: The partition coefficient (logP) or the hydrophobic constant (π). These descriptors are crucial for understanding how the compound partitions between aqueous and lipid environments, which affects its ability to cross cell membranes and reach its target.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and Verloop sterimol parameters. These describe the size and shape of the substituents and can be important for the binding of the molecule to a specific receptor pocket.

Topological Descriptors: Connectivity indices and shape indices. These numerical descriptors encode information about the branching and shape of the molecule.

By identifying the most influential descriptors, QSAR models can provide valuable insights into the mechanism of action and guide the rational design of more potent derivatives of this compound.

Research Applications and Lead Compound Development Strategies for N 3,4 Dichlorophenyl 4 Methoxybenzamide Analogues

Exploration as Research Probes in Chemical Biology

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in various biological systems. nih.gov These tools are invaluable because they can rapidly and often reversibly inhibit a protein's function, allowing researchers to investigate the temporal aspects of biological pathways. nih.gov Analogues of N-(3,4-dichlorophenyl)-4-methoxybenzamide, belonging to the broader class of benzanilides, are explored for such purposes due to their potential to interact with a range of biological targets. nih.govresearchgate.net

Use in Target Validation Studies

Target validation is the process of demonstrating that a specific molecular target is directly involved in a disease process and is amenable to modulation by a therapeutic agent. Chemical probes are central to this effort. A potent and selective inhibitor allows researchers to mimic the effect of a potential drug in cellular or animal models, thereby validating the "druggability" of the target. nih.gov

For instance, if an analogue of this compound is identified as an inhibitor of a specific enzyme, it can be used to probe the physiological and pathological roles of that enzyme. By observing the cellular or phenotypic consequences of inhibiting the enzyme with the compound, scientists can confirm whether the target is a viable point of intervention for a particular disease. The development of early kinase inhibitors, despite some having off-target effects, paved the way for more selective probes that helped to validate numerous kinases as therapeutic targets in oncology. nih.gov Similarly, benzamide-containing molecules are investigated as potential inhibitors for targets implicated in cancer and other diseases, serving as foundational tools for validating these targets. researchgate.net

Application in Mechanistic Enzymology

Mechanistic enzymology aims to understand the detailed chemical steps of an enzyme-catalyzed reaction and how inhibitors interfere with this process. Analogues of this compound serve as valuable tools in these studies. When a compound shows inhibitory activity, kinetic studies are performed to elucidate its mechanism of action.

Common mechanisms of reversible inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. youtube.com

These mechanisms are typically distinguished using graphical methods like Lineweaver-Burk and Dixon plots, which analyze reaction rates at varying substrate and inhibitor concentrations. For example, a study on benzamide (B126) derivatives as alkaline phosphatase inhibitors used these kinetic plots to determine that a lead compound acted as a non-competitive inhibitor, forming an enzyme-inhibitor complex with a specific inhibition constant (Ki). researchgate.net Such mechanistic insights are crucial for understanding how a compound achieves its effect and for guiding its further optimization.

Strategies for Lead Compound Identification and Optimization in Drug Discovery Research

Lead identification and optimization are critical phases in the drug discovery pipeline, aiming to find and refine molecules that can be developed into safe and effective drugs.

High-Throughput Screening Initiatives for Novel Scaffolds

High-Throughput Screening (HTS) is a key strategy for discovering novel chemical starting points for drug development. This process involves the rapid, automated testing of large libraries of compounds—often numbering in the tens of thousands or more—for activity against a specific biological target. mdpi.comnih.gov

The HTS process typically involves several stages:

Primary Screen: A large compound library is tested at a single concentration to identify initial "hits" that show activity in the assay. mdpi.com

Secondary Screen & Dose-Response: Hits are re-tested to confirm their activity and to determine their potency (e.g., by calculating an IC₅₀ or EC₅₀ value) through dose-response studies. mdpi.com

Scaffold Analysis: The structures of confirmed hits are analyzed. A compound like this compound could emerge as a hit, providing a novel "scaffold" or chemical framework. mdpi.comnih.gov

HTS campaigns have successfully identified small molecule agonists and antagonists for various receptors and enzymes. mdpi.com For example, an HTS campaign against 32,021 compounds identified a novel small molecule agonist for the RXFP3/4 receptors, providing a new scaffold for further development. mdpi.com Similarly, screening over 30,000 compounds led to the discovery of new scaffolds for anthelmintic drugs. nih.gov The identification of a benzamide derivative from such a screen would make its scaffold a priority for further chemical elaboration.

Rational Design Principles for Enhanced Target Selectivity and Potency

Once a lead scaffold like this compound is identified, rational design principles are applied to optimize its properties. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity. nih.gov

Key strategies in rational design include:

Structural Modification: Chemists systematically modify the lead compound's structure. For a benzamide scaffold, this could involve altering the substituents on the two phenyl rings or modifying the amide linker. nih.govnih.gov For example, a SAR study on isoxazole-based benzamides found that introducing small halogen or alkyl groups enhanced activity, while bulky groups were detrimental. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to predict how analogues will bind, guiding the design of new compounds with improved interactions. nih.gov

The goal is to enhance potency against the desired target while minimizing activity against other, off-target proteins, thereby increasing selectivity. nih.gov SAR studies on various kinase inhibitors have shown how subtle structural changes can lead to highly selective compounds with nanomolar potency. nih.govelsevierpure.com

Chemoinformatic and Cheminformatic Approaches in Compound Prioritization

Chemoinformatics (or cheminformatics) applies computational methods to solve chemical problems, and it plays a crucial role in modern drug discovery. These approaches are used to analyze large datasets, predict properties, and prioritize which compounds to synthesize and test, saving time and resources.

High-throughput virtual screening (HTVS) is a powerful chemoinformatic technique where large libraries of virtual compounds are computationally docked into the binding site of a target protein. nih.gov This method can filter millions of compounds down to a manageable number of promising candidates for laboratory testing. nih.gov

Key chemoinformatic methods include:

Molecular Docking: Predicts the preferred orientation and binding affinity of a molecule to a target protein. nih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement of a protein-ligand complex over time, providing insights into the stability of the interaction and the mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate chemical structure with biological activity, allowing for the prediction of potency for newly designed compounds. nih.gov

These in silico methods were used to guide the design of potent TRPV1 agonists, where docking and MD simulations led to the synthesis of compounds with improved binding properties. nih.gov Similarly, computational screening of a chemical library identified novel dual inhibitors for EGFR and HER2 kinases, which were subsequently validated in vitro. nih.gov For analogues of this compound, these approaches would be used to prioritize designs that are predicted to have the highest affinity and selectivity for the target of interest.

Table of Research Findings

This interactive table summarizes findings from studies on compounds related to the N-phenylbenzamide scaffold, illustrating the application of the research principles discussed.

| Study Focus | Compound Class | Key Finding | Research Application |

| Enzyme Inhibition | N-(substituted phenyl)benzamides | Identified a non-competitive inhibitor of alkaline phosphatase with a Ki of 1.15 μM. researchgate.net | Mechanistic Enzymology |

| Chitin Synthesis Inhibition | 5-benzoylamino-3-phenylisoxazoles | SAR analysis showed small hydrophobic groups increased activity, while bulky groups were detrimental. nih.gov | Rational Drug Design (SAR) |

| Receptor Agonism | Synthetic & Natural Products | HTS of >32,000 compounds identified a novel small molecule agonist scaffold for RXFP3/4. mdpi.com | High-Throughput Screening |

| Kinase Inhibition | 2,4-Dianilinopyrimidines | SAR study led to a potent and selective inhibitor of EGFR mutants. elsevierpure.com | Rational Drug Design (SAR) |

| Virtual Screening | ChemBridge Library | HTVS and in vitro tests identified a dual EGFR/HER2 inhibitor with nanomolar potency. nih.gov | Chemoinformatic Prioritization |

Future Directions and Emerging Research Avenues for N 3,4 Dichlorophenyl 4 Methoxybenzamide Research

Integration of Advanced Synthetic Methodologies for Complex Analogues

The exploration of the chemical space around N-(3,4-dichlorophenyl)-4-methoxybenzamide necessitates the synthesis of a diverse library of complex analogues. Future research will increasingly rely on advanced synthetic methodologies to achieve this with greater efficiency and precision.

Combinatorial Chemistry: The principles of combinatorial chemistry, which allow for the rapid synthesis of a large number of different but structurally related molecules, will be instrumental. By systematically varying the substituents on both the dichlorophenyl and methoxybenzoyl rings, researchers can generate extensive libraries of analogues. High-throughput screening of these libraries can then quickly identify compounds with enhanced activity or novel properties.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of this compound analogues will enable the efficient and reproducible production of these compounds. This methodology is particularly well-suited for multi-step syntheses and for reactions that are difficult to control in a batch setting.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Application to Analogue Synthesis |

| Combinatorial Chemistry | - Rapid generation of large libraries- High-throughput screening compatibility | Systematic exploration of structure-activity relationships. |

| Flow Chemistry | - Precise reaction control- Enhanced safety and scalability- Suitability for multi-step reactions | Efficient and reproducible production of complex analogues. |

Deeper Mechanistic Elucidation using Cutting-Edge Biochemical and Biophysical Techniques

A comprehensive understanding of the mechanism of action of this compound at the molecular level is crucial for its rational optimization and development. The coming years will see the application of sophisticated biochemical and biophysical techniques to unravel these intricate details.

Biochemical Probes: The development of specialized biochemical probes, such as fluorescently labeled or biotinylated derivatives of this compound, will be a key strategy. These probes will enable researchers to visualize the subcellular localization of the compound and to identify its interacting partners within the complex cellular milieu.

Photoaffinity Labeling: This powerful technique allows for the identification of direct binding targets of a small molecule. By incorporating a photoreactive group into the structure of this compound, researchers can covalently crosslink the compound to its biological target upon photoirradiation, facilitating its identification and characterization.

Advanced Biophysical Techniques: A suite of cutting-edge biophysical methods will provide detailed insights into the binding kinetics and thermodynamics of the interaction between this compound and its target(s).

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding and dissociation of the compound to a target immobilized on a sensor surface, providing valuable data on binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the compound-target complex, revealing the specific amino acid residues involved in the interaction.

Table 2: Biophysical Techniques for Mechanistic Studies

| Technique | Information Provided | Relevance to Research |

| Surface Plasmon Resonance (SPR) | Binding affinity and kinetics (kon, koff, KD) | Quantifying the strength and speed of target interaction. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD) | Understanding the driving forces of the binding event. |

| Nuclear Magnetic Resonance (NMR) | 3D structure of the compound-target complex | Elucidating the precise molecular interactions. |

Application in Novel Material Science Research

While the primary focus of research on this compound has been in the biomedical field, its unique chemical structure suggests potential, albeit currently unexplored, applications in material science. The presence of aromatic rings and a polar amide linkage could impart interesting self-assembly or electronic properties. Future exploratory studies may investigate the potential for this compound and its derivatives to form liquid crystals, organic semiconductors, or other functional materials. However, to date, there is no published research specifically detailing the application of this compound in material science.

Cross-Disciplinary Research Synergies for Comprehensive Understanding

The complexity of biological systems and the multifaceted nature of drug action demand a move away from siloed research towards a more integrated, cross-disciplinary approach. The future of this compound research will be characterized by synergistic collaborations between different scientific fields.

Computational and Experimental Integration: The synergy between computational modeling and experimental validation will be crucial. Molecular docking and molecular dynamics simulations can predict the binding modes of this compound analogues to their targets, guiding the design of new compounds with improved properties. These computational predictions can then be validated through experimental techniques, creating a powerful iterative cycle of design, synthesis, and testing.

Chemical Biology and Systems Biology: Integrating chemical biology approaches with systems biology will provide a holistic view of the effects of this compound on cellular networks. By combining the use of chemical probes with global analyses of the proteome, transcriptome, and metabolome, researchers can uncover the downstream effects of target engagement and identify potential off-target effects.

This forward-looking research agenda, which combines advanced synthetic methods, deep mechanistic studies, and cross-disciplinary collaborations, will be essential to fully realize the scientific and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal coupling agents and reaction conditions for synthesizing N-(3,4-dichlorophenyl)-4-methoxybenzamide?

- Methodological Answer : The synthesis typically employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group for amide bond formation. Reactions are conducted at low temperatures (e.g., -50°C) to minimize side reactions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their compatibility with coupling reagents. Post-reaction purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹).

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbone.

- Elemental Analysis : Confirms molecular formula (C₁₄H₁₀Cl₂NO₂).

- Mass Spectrometry (MS) : Validates molecular weight (303.15 g/mol).

Cross-referencing these methods ensures structural accuracy .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Conduct a hazard analysis for reagents like DCC (irritant) and chlorinated solvents. Use fume hoods, gloves, and eye protection. For mutagenicity risks (observed in structurally similar anomeric amides), follow Ames test guidelines and employ proper waste disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence or bioassay data across studies?

- Methodological Answer :

- Solvent/Matrix Effects : Fluorescence intensity varies with solvent polarity (e.g., highest in DMF) and pH (optimal at pH 5).

- Temperature Control : Maintain 25°C to avoid thermal quenching.

- Purity Validation : Use HPLC to rule out impurities affecting bioassay results.

- Binding Constant Analysis : Employ Stern-Volmer plots to assess interactions with biological targets .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., μ-opioid receptor binding, as in structurally related U-drugs) to identify target affinity.

- Enzyme Inhibition Kinetics : Measure IC₅₀ values via fluorometric or colorimetric assays.

- Computational Docking : Leverage software like AutoDock to model interactions with active sites, guided by crystallographic data (if available) .

Q. How can crystallographic data inconsistencies be addressed during structural refinement?

- Methodological Answer : Use SHELXL for high-resolution refinement, accounting for twinning or disordered solvent molecules. Validate models with R-factor convergence (<5%) and electron density maps. Cross-check with spectroscopic data to resolve ambiguities .

Q. What experimental designs are recommended for evaluating material science applications (e.g., electronic properties)?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry to assess redox behavior.

- UV-Vis/NIR Spectroscopy : Determine bandgap and electronic transitions.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for high-temperature applications.

Compare results with computational predictions (DFT) for validation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on biological activity (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Metabolite Interference : Use LC-MS to identify degradation products.

- Statistical Robustness : Apply ANOVA to compare datasets and identify outliers.

Replicate studies under controlled conditions to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.